4-(4-Ethylbenzyl)piperidin-4-ol
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Overview
Description
4-(4-Ethylbenzyl)piperidin-4-ol is an organic compound that belongs to the class of piperidines It is characterized by the presence of a piperidine ring substituted with a 4-ethyl-benzyl group and a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylbenzyl)piperidin-4-ol typically involves the reaction of 4-ethylbenzyl chloride with piperidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the piperidine ring. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylbenzyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of 4-(4-Ethyl-benzyl)-piperidin-4-one.
Reduction: Formation of 4-(4-Ethyl-benzyl)-piperidine.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
4-(4-Ethylbenzyl)piperidin-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Ethylbenzyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methyl-benzyl)-piperidin-4-ol
- 4-(4-Fluoro-benzyl)-piperidin-4-ol
- 4-(4-Chloro-benzyl)-piperidin-4-ol
Uniqueness
4-(4-Ethylbenzyl)piperidin-4-ol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s lipophilicity, making it more or less soluble in different solvents, and can also impact its interaction with molecular targets.
Properties
Molecular Formula |
C14H21NO |
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Molecular Weight |
219.32 g/mol |
IUPAC Name |
4-[(4-ethylphenyl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C14H21NO/c1-2-12-3-5-13(6-4-12)11-14(16)7-9-15-10-8-14/h3-6,15-16H,2,7-11H2,1H3 |
InChI Key |
FKSULQNUHCUPPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2(CCNCC2)O |
Origin of Product |
United States |
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